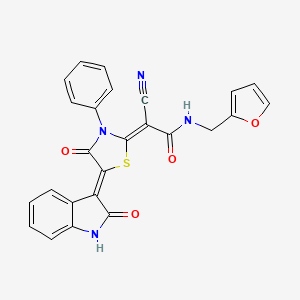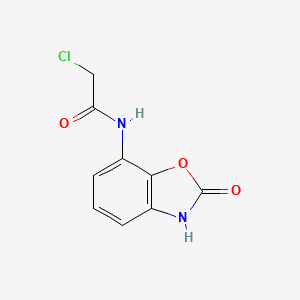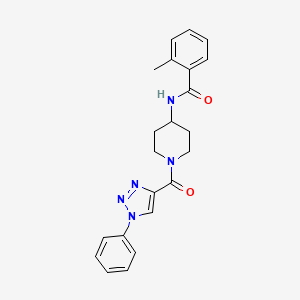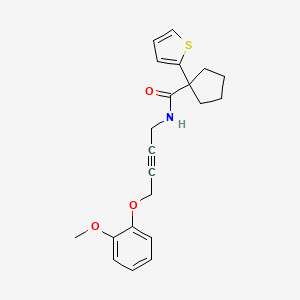
6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The first paper describes a method for synthesizing sulfonated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions . This process does not require catalysts or additives and yields sulfonated tetrahydropyridine derivatives in moderate to good yields. The reaction involves the formation of sulfonyl radicals initiated by aryldiazonium tetrafluoroborates and DABCO·(SO2)2. Although the specific compound 6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide is not mentioned, the described method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The second paper provides structural information on a closely related compound, 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide . It reports a dihedral angle between the pyridine rings and describes the orientation of the N atom in the chloropyridine ring as being anti to the N—H bond. In the crystal, molecules are linked through N—H⋯N hydrogen bonds into zigzag chains. This information suggests that the molecular structure of this compound might also exhibit specific angular relationships between rings and particular bonding patterns, although the exact details would require further investigation.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antibacterial Agents
- Synthesis of New Heterocyclic Compounds : A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. Several derivatives were tested for antibacterial activity, with some showing high effectiveness (Azab, Youssef, & El‐Bordany, 2013).
Anticancer and Antimicrobial Agents
- Novel Sulfonamides as Anticancer and Antimicrobial Agents : Research was conducted on the synthesis of novel sulfonamides with biologically active pyridine. These compounds showed significant antitumor activities against specific cell lines and also demonstrated antibacterial activity against certain bacteria (Debbabi, Bashandy, Al-Harbi, Aljuhani, & Al-Saidi, 2017).
Organic Synthesis
- Preparation of Aryl and Heteroaryl Sulfonamides : A method was described for preparing aryl and heteroaryl sulfonamides using specific reagents, highlighting the versatility of these compounds in organic synthesis (Colombe, Debergh, & Buchwald, 2015).
Optoelectronic Properties
- Tuning Emissive Properties in Organic Materials : A study explored the impact of cyano and sulfonamide groups on the optoelectronic properties of organic materials, indicating potential applications in optoelectronics (Tang et al., 2015).
Molecular Docking
- Molecular Docking Against Dihydrofolate Reductase : Novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and assessed via molecular docking studies, showing potential as inhibitors against a specific enzyme, suggesting applications in targeted drug design (Debbabi et al., 2017).
Propiedades
IUPAC Name |
6-cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-10-2-1-3-11(14)12(10)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWMSHHEJCIFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)





![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)



![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)